molecular formula C13H12N4O B3022392 5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine CAS No. 502685-69-0

5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B3022392
CAS No.: 502685-69-0
M. Wt: 240.26 g/mol
InChI Key: FFQFOEAXIBXPRU-UHFFFAOYSA-N
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Description

5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine is a synthetic organic compound featuring a 1,2,4-triazole core substituted with an amine group and a 3-methoxy-2-naphthyl moiety. This structure combines a nitrogen-rich heterocycle known for diverse biological activities with a naphthalene ring system, a common pharmacophore in medicinal chemistry. The 1,2,4-triazole ring is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding, its considerable dipole moment, and its metabolic stability, which often improves the pharmacokinetic properties of lead compounds . The incorporation of the naphthalene ring is a strategic modification frequently employed to enhance a molecule's lipophilicity and aromatic surface area, which can improve binding affinity to biological targets and influence the compound's absorption and distribution characteristics . Compounds featuring the 1,2,4-triazole ring have demonstrated a wide spectrum of biological activities in research settings, including significant anticancer, antimicrobial, and antifungal properties . Specifically, naphthalene-substituted 1,2,4-triazole derivatives have shown remarkable promise in oncological research, exhibiting potent in vitro cytotoxic and antiproliferative effects against various human cancer cell lines, such as breast carcinoma (MDA-MB-231), cervical epithelioid carcinoma (HeLa), and non-small cell lung carcinoma (A549) . The primary value of this compound is as a key chemical intermediate for researchers working in medicinal chemistry and drug discovery. It serves as a versatile building block for the design and synthesis of novel molecular entities, particularly for investigating new anticancer agents and enzyme inhibitors. This chemical is provided for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material using appropriate safety protocols.

Properties

IUPAC Name

5-(3-methoxynaphthalen-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-18-11-7-9-5-3-2-4-8(9)6-10(11)12-15-13(14)17-16-12/h2-7H,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQFOEAXIBXPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212474
Record name 3-(3-Methoxy-2-naphthalenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502685-69-0
Record name 3-(3-Methoxy-2-naphthalenyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502685-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxy-2-naphthalenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 3-methoxy-2-naphthylamine with a suitable triazole precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole ring and the 3-methoxy-2-naphthyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Biological Activity

5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine is a novel compound belonging to the triazole class, characterized by its unique structural features which include a triazole ring and a methoxy-substituted naphthalene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • IUPAC Name : 5-(3-methoxynaphthalen-2-yl)-1H-1,2,4-triazol-3-amine
  • Molecular Formula : C₁₃H₁₂N₄O
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 502685-69-0

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to inhibit specific kinases involved in cell signaling pathways, which can lead to suppressed cell proliferation and induced apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In particular, it has shown activity against both gram-positive and gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various strains indicate promising antibacterial properties.

Table 1: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli20
Bacillus subtilis15
Methicillin-resistant Staphylococcus aureus5

Study on Anticonvulsant Activity

In a study assessing anticonvulsant properties, compounds structurally related to triazoles were evaluated for their efficacy against pentylenetetrazole-induced convulsions in mice. While this study did not directly test this compound, it provides context for the potential neuroprotective effects of similar triazole derivatives .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with various bacterial proteins. These studies suggest that the compound can effectively inhibit bacterial DNA synthesis by fitting into the active sites of target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
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